molecular formula C18H16O3 B3116339 (E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethylphenyl)prop-2-en-1-one CAS No. 215778-51-1

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Cat. No. B3116339
CAS RN: 215778-51-1
M. Wt: 280.3 g/mol
InChI Key: WOOXIWPUGLRDIS-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, also known as MDMP, is a chemical compound with potential applications in scientific research. MDMP belongs to the class of phenylpropenone derivatives, which have been studied for their various biological activities. In

Scientific Research Applications

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethylphenyl)prop-2-en-1-one has been studied for its potential use as a fluorescent probe for detecting protein-protein interactions. It has also been investigated for its anti-inflammatory and anti-cancer activities. In addition, (E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethylphenyl)prop-2-en-1-one has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.

Mechanism Of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of cytochrome P450 enzymes. This may lead to alterations in drug metabolism and potentially contribute to its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethylphenyl)prop-2-en-1-one has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. This may lead to alterations in the metabolism of drugs and potentially affect their efficacy and toxicity. In addition, (E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethylphenyl)prop-2-en-1-one has been shown to have anti-inflammatory and anti-cancer activities, although the exact mechanisms are not well understood.

Advantages And Limitations For Lab Experiments

One advantage of using (E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethylphenyl)prop-2-en-1-one in lab experiments is its potential as a fluorescent probe for detecting protein-protein interactions. However, there are limitations to its use, including its potential to alter drug metabolism and the need for further research to fully understand its mechanism of action.

Future Directions

Future research on (E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethylphenyl)prop-2-en-1-one could focus on further investigating its potential as a fluorescent probe for detecting protein-protein interactions. In addition, more studies could be conducted to fully understand its anti-inflammatory and anti-cancer activities and its mechanism of action. Further research could also explore the potential use of (E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethylphenyl)prop-2-en-1-one in drug development and its effects on drug metabolism.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-12-3-6-15(13(2)9-12)16(19)7-4-14-5-8-17-18(10-14)21-11-20-17/h3-10H,11H2,1-2H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOXIWPUGLRDIS-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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